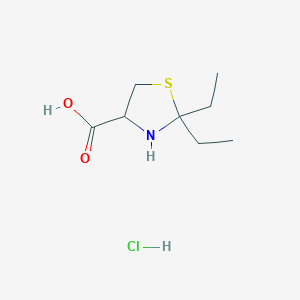

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2,2-diethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c1-3-8(4-2)9-6(5-12-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMSVXWNSXKMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC(CS1)C(=O)O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This compound, characterized by its thiazolidine ring structure, is hypothesized to exhibit various pharmacological properties, including hepatoprotection and potential roles in metabolic pathways.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 239.76 g/mol. The thiazolidine core contributes to its unique reactivity and biological activity, particularly in interactions with biological systems.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Hepatoprotective Effects : Studies have shown that thiazolidine derivatives can act as cysteine donors, potentially enhancing glutathione synthesis, which is critical for liver detoxification processes .

- Metabolic Pathways : The compound has been linked to the metabolism of isothiocyanates from cruciferous vegetables, suggesting a role in detoxification and antioxidant defense mechanisms .

- Antimicrobial Properties : Similar compounds in the thiazolidine family have demonstrated antimicrobial activity, indicating potential for use in treating infections caused by resistant pathogens .

Hepatoprotective Studies

A study focusing on the determination of 2-carboxy thiazolidine-4-carboxylic acid (TDCA) found that this class of compounds can significantly affect liver health. The research utilized a column ion-exchange chromatographic method to measure TDCA levels in blood and urine, demonstrating its role as a hepatoprotective agent by acting as a cysteine donor for glutathione synthesis .

Urinary Biomarker Studies

In clinical trials assessing cruciferous vegetable intake, elevated urinary levels of 2-thiothiazolidine-4-carboxylic acid (TTCA) were observed. This suggests that derivatives like this compound could serve as reliable biomarkers for dietary intake of these vegetables, providing insights into their health benefits .

Case Studies

-

Clinical Trial on Dietary Intake :

- Objective : To evaluate TTCA as a biomarker for broccoli beverage intake.

- Method : A randomized crossover study involving 50 participants consuming glucoraphanin-rich and sulforaphane-rich beverages.

- Findings : Significant increases in urinary TTCA levels post-consumption indicated its potential utility in dietary assessments related to cruciferous vegetable intake .

-

Metabolism Study in Animal Models :

- Objective : To investigate the metabolic pathways involving isothiocyanates.

- Method : Sprague-Dawley rats were administered methyl isothiocyanate.

- Findings : Increased urinary TTCA suggested that it forms during the biotransformation of isothiocyanates, highlighting its role in metabolic processes associated with detoxification .

Comparative Analysis Table

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2,2-Diethylthiazolidine-4-carboxylic Acid | Hepatoprotective, Antioxidant | Potential cysteine donor |

| 2-Thiothiazolidine-4-carboxylic Acid | Biomarker for vegetable intake | Formed during isothiocyanate metabolism |

| Methyl 2,2-Diethylthiazolidine-4-carboxylate Hydrochloride | Antimicrobial properties | Similar structure with potential therapeutic uses |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

The compound has been studied for its ability to act as a free radical scavenger. A notable study investigated the efficacy of oxothiazolidine-4-carboxylic acid (a related compound) in treating acute respiratory distress syndrome (ARDS). Although the study concluded that it did not improve survival rates or reduce ventilator dependency, it highlighted the compound's potential as an antioxidant in clinical settings .

2. Glutathione Precursor

2,2-Diethylthiazolidine-4-carboxylic acid acts as a prodrug for cysteine, which is essential for glutathione synthesis. Increased levels of glutathione can help mitigate oxidative stress-related diseases, including cataracts. Research demonstrated that the compound could elevate cellular glutathione levels, which is crucial for protecting against oxidative damage .

Analytical Applications

1. Quantification Methods

A hydrophilic interaction liquid chromatography (HILIC) method was developed to quantify the levels of oxothiazolidine-4-carboxylic acid in simulated aqueous humor. This method was validated according to FDA guidelines and showed high accuracy and precision, making it suitable for further studies on cataract formation and treatment .

| Parameter | Value |

|---|---|

| Lower Limit of Quantification | 200 ng/mL |

| Lower Limit of Detection | 100 ng/mL |

| Linearity Range | 0.2 - 10 μg/mL |

| Regression Coefficient | 0.999 |

Biochemical Applications

1. Potential Biomarker

Research has indicated that thiazolidine derivatives could serve as biomarkers for dietary intake of cruciferous vegetables. A study showed that urinary levels of 2-thiothiazolidine-4-carboxylic acid significantly increased after participants consumed glucoraphanin-rich beverages, suggesting its utility in nutritional studies .

2. Nanoparticle Formulation

Chitosan nanoparticles loaded with oxothiazolidine-4-carboxylic acid were formulated to enhance drug delivery systems. The nanoparticles demonstrated uniformity and effective drug release profiles over time, indicating their potential application in targeted therapy .

Case Studies

Case Study 1: Acute Respiratory Distress Syndrome

In a double-blind placebo-controlled trial involving 215 patients with ARDS, the administration of oxothiazolidine-4-carboxylic acid was evaluated for safety and efficacy. The study was terminated prematurely due to safety concerns; however, it provided insights into the compound's effects on inflammatory conditions .

Case Study 2: Cataract Research

A study focused on developing an analytical method for quantifying oxothiazolidine-4-carboxylic acid in aqueous humor samples revealed its potential role in cataract prevention through glutathione elevation. The method's validation supports its use in future ophthalmic research .

Chemical Reactions Analysis

Structural Features and Reactivity

2,2-Diethylthiazolidine-4-carboxylic acid hydrochloride is a thiazolidine derivative containing:

-

A thiazolidine ring (five-membered heterocycle with sulfur and nitrogen).

-

Diethyl substituents at the 2-position.

-

A carboxylic acid group at the 4-position.

-

A hydrochloride salt form, enhancing solubility in polar solvents .

The carboxylic acid group enables nucleophilic acyl substitution, while the thiazolidine ring participates in ring-opening or electrophilic substitution under specific conditions.

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions of aliphatic carboxylic acids:

Thiazolidine Ring Reactivity

The thiazolidine ring participates in:

Decarboxylation

Under thermal or oxidative conditions:

-

Thermal Decarboxylation : Heating above 150°C releases CO₂, forming 2,2-diethylthiazolidine .

-

Oxidative Decarboxylation : Reaction with Pb(OAc)₄ yields a disulfide via radical intermediates.

Esterification Mechanism

-

Protonation of the carboxylic acid by H⁺.

-

Nucleophilic attack by methanol on the activated carbonyl.

Thiazolidine Ring-Opening

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The 2,2-diethyl substitution distinguishes this compound from other thiazolidine derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Spectral Comparison of Thiazolidine-4-carboxylic Acid Derivatives

Key Observations :

- For instance, 2,2-dimethyl analogs exhibit simplified NMR spectra due to symmetry, while aryl-substituted derivatives display complex splitting from aromatic protons .

- Solubility and pKa : Hydrochloride salts (e.g., berberine HCl in ) generally exhibit improved aqueous solubility compared to free bases. The pKa of the carboxylic acid group (~2.1 for dimethyl analogs) suggests moderate acidity, which may affect ionization under physiological conditions .

Pharmacological Potential

While direct data for 2,2-diethylthiazolidine-4-carboxylic acid HCl are lacking, related compounds highlight key trends:

- Antimicrobial Activity : Thiazolidine derivatives with lipophilic substituents (e.g., long-chain amides in ) show enhanced membrane penetration, critical for antibacterial efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing 2,2-diethylthiazolidine-4-carboxylic acid hydrochloride, and how can reaction yields be optimized?

Methodological Answer: A generalized synthesis protocol involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBT activation in dichloromethane (CH₂Cl₂), followed by Boc deprotection with trifluoroacetic acid (TFA). Key steps include:

Activation : React Boc-protected carboxylic acid with EDCI/HOBT for 10 minutes.

Amine Coupling : Add the amine and triethylamine (Et₃N) to the activated intermediate, stirring for 6–15 hours.

Workup : Wash with NaHCO₃ and brine, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Deprotection : Treat with TFA in CH₂Cl₂ for 1–8 hours, followed by neutralization and purification.

Q. Yield Optimization Tips :

- Use stoichiometric excess (1.2–1.5 eq) of amine.

- Monitor reaction progress via TLC or LC-MS.

- Optimize chromatography gradients to minimize product loss.

Reference Synthesis Example (Analogous Compound):

| Derivative | Yield | Key Reagents |

|---|---|---|

| 2-Phenylthiazolidine-4-carboxylic acid octadecylamide | 76.1% | EDCI, HOBT, Et₃N |

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is recommended, with parameters adapted from WS/T 40-1996 and WS/T 403-2012 standards:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm.

- Calibration : Prepare standard curves using ≥98% pure compound (validated via NMR/MS).

Q. Validation Criteria :

Q. How can aqueous solubility of this compound be experimentally determined?

Methodological Answer: Use shake-flask method (adapted from solubility studies on thiazolidine derivatives):

Saturate distilled water with the compound (24 hrs, 25°C).

Filter (0.45 µm membrane) and quantify via HPLC.

Compare to structurally similar compounds (e.g., 2-hexylthiazolidine-4-carboxylic acid, solubility ~2301 mg/L at 25°C) .

Q. Factors Affecting Solubility :

- pH (adjust with HCl/NaOH).

- Co-solvents (e.g., DMSO ≤1% to avoid cytotoxicity).

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify characteristic protons (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm, diethyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Desiccated at –20°C in amber vials under inert gas (N₂/Ar).

- Stability Monitoring : Perform HPLC purity checks every 6 months.

- Decomposition Risks : Hydrolysis of the thiazolidine ring in aqueous solutions > pH 7 .

Advanced Research Questions

Q. How can contradictions in synthetic yields of derivatives be resolved?

Methodological Answer:

- Side Reactions : Monitor for byproducts (e.g., dimerization via unreacted amines) using LC-MS.

- Steric Effects : Bulky aryl substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce yields (e.g., 58.8% vs. 76.1% for less hindered analogs).

- Scale-Up Adjustments : Increase reaction time (24+ hrs) and use high-dilution conditions .

Q. What structure-activity relationship (SAR) insights can guide derivative design for biological activity?

Methodological Answer:

- Key Modifications :

- Aryl Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity.

- Amide Chain Length : Longer chains (e.g., C18) improve lipid membrane penetration.

- Example : 2-(4-Acetamidophenyl) derivatives show enhanced bioactivity due to hydrogen bonding .

Q. How can HPLC method sensitivity be improved for trace analysis?

Methodological Answer:

Q. What computational approaches predict solubility and reactivity of novel derivatives?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energy in water.

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess electronic effects.

- QSAR Models : Train on solubility data from analogs (e.g., 2-hexylthiazolidine-4-carboxylic acid) .

Q. How can in vitro metabolic stability of derivatives be assessed?

Methodological Answer:

- Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH.

- Half-Life (t₁/₂) Calculation : Quantify parent compound depletion via LC-MS/MS.

- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.